molecular formula C21H18ClN5O2S B2975354 N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(m-tolyl)oxalamide CAS No. 894036-43-2

N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(m-tolyl)oxalamide

Cat. No.: B2975354
CAS No.: 894036-43-2
M. Wt: 439.92
InChI Key: UXCZNDVEQYAIBS-UHFFFAOYSA-N
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Description

“N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(m-tolyl)oxalamide” is a complex organic compound that contains a 1,2,4-triazole ring, which is a five-membered ring with three nitrogen atoms and two carbon atoms . This compound is part of a class of compounds known as 1,2,4-triazoles, which are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds .


Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds like the one in this compound can be achieved using various strategies . One efficient strategy involves a copper-promoted [3 + 2] annulation reaction of amidine hydrochlorides and isocyanates . Another method involves a one-pot catalyst-free procedure at room temperature by the reaction of dibenzoylacetylene .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a 1,2,4-triazole ring, which is a five-membered ring with three nitrogen atoms and two carbon atoms . The compound also contains a thiazole ring and an oxalamide group .


Chemical Reactions Analysis

The chemical reactions involving this compound likely involve the 1,2,4-triazole ring, which can participate in various reactions due to its unique structure and properties . For instance, 1,2,4-triazoles can undergo nucleophilic attack on isocyanates in a copper-promoted intramolecular N–N oxidative coupling .

Scientific Research Applications

Antiallergy Activity

A study on N-(4-substituted-thiazolyl)oxamic acid derivatives, which share a structural similarity with the compound , reported significant antiallergy activity in the rat PCA model. These compounds were more potent than disodium cromoglycate, suggesting their potential in antiallergy applications (Hargrave et al., 1983).

Antimicrobial and Antifungal Activities

Research on various thiazole and triazole derivatives has demonstrated broad-spectrum high antimicrobial activities. These findings indicate the potential of such compounds in developing new antimicrobial and antifungal agents (Sun et al., 2000), (Indorkar et al., 2012).

Insecticidal, Fungicidal, and Antitumor Activities

A study on the synthesis, bioactivities, and crystal structure of specific thiazolidin derivatives highlighted their insecticidal activity against pea aphids, along with fungicidal and antitumor activities, suggesting a wide range of potential biological applications (Liu et al., 2013).

Corrosion Inhibition

Thiazole derivatives have been investigated for their corrosion inhibition performances, particularly against the corrosion of iron. These studies suggest the utility of such compounds in protecting metals from corrosion, which is crucial in industrial applications (Kaya et al., 2016).

Anticancer Evaluation

Research on thiazolo[3,2-b][1,2,4]triazol-6-ones synthesized through [2+3]-cyclocondensation reaction indicated potential anticancer activity on various human cancer cell lines, including renal cancer, leukemia, colon cancer, breast cancer, and melanoma (Lesyk et al., 2007).

Future Directions

The future directions for research on this compound could involve further exploration of its potential biological activities, given the widespread potential pharmaceutical activity of 1,2,4-triazoles . This could include testing its activity against various diseases in the human body .

Properties

IUPAC Name

N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-N'-(3-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O2S/c1-13-3-2-4-16(11-13)24-20(29)19(28)23-10-9-17-12-30-21-25-18(26-27(17)21)14-5-7-15(22)8-6-14/h2-8,11-12H,9-10H2,1H3,(H,23,28)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXCZNDVEQYAIBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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